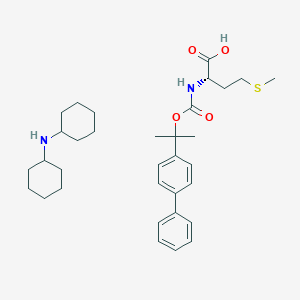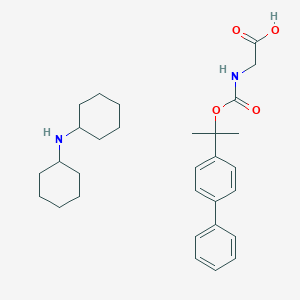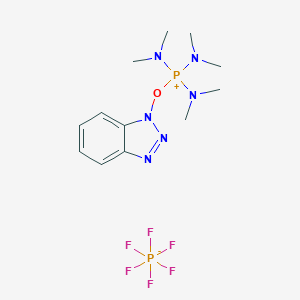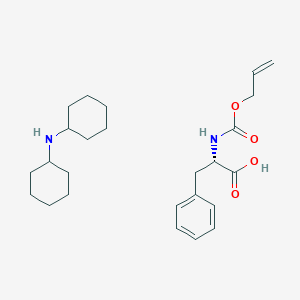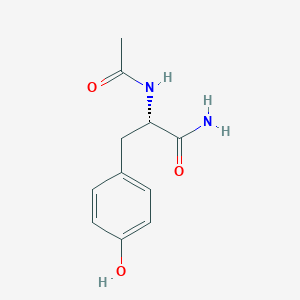
N-Acetyl-L-methionine methyl ester
Descripción general
Descripción
“N-Acetyl-L-methionine methyl ester” is a derivative of the amino acid L-methionine . It has been useful in the study of metabolic phenotypes of standard and cold-stored platelets . The molecular formula is C8H15NO3S and the average mass is 205.275 Da .
Synthesis Analysis
The synthesis of N-methylated polypeptides has been studied extensively . N-Methyl-DL-alanine was synthesized starting from 2-bromopropanoic acid and methylamine . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .
Molecular Structure Analysis
The molecular structure of “N-Acetyl-L-methionine methyl ester” includes a carboxyl group, an N-acetyl group, and a side chain attached to a C3 atom . The linear formula is CH3SCH2CH2CH(NHCOCH3)CO2H .
Chemical Reactions Analysis
“N-Acetyl-L-methionine methyl ester” is used in solution phase peptide synthesis . The reaction type and conditions can vary depending on the specific synthesis process.
Physical And Chemical Properties Analysis
“N-Acetyl-L-methionine methyl ester” is a powder or crystal substance with a melting point of 103-106 °C . It is soluble in methanol . The optical activity is [α]20/D -21.0±1.0°, c = 1% in H2O .
Aplicaciones Científicas De Investigación
N-Acetyl-L-methionine methyl ester has been used in enzymatic studies, particularly in the context of protease-catalyzed hydrolysis. A study by Furutani and Furui (1999) demonstrated the enantioselective hydrolysis of N-Acetyl-DL-methionine methyl ester by commercial protease preparations, producing N-Acetyl-L-methionine with high enantiomeric excess and yield (Furutani & Furui, 1999).
The compound has been studied in the context of proton affinities and their derivatives. Lioe et al. (2007) conducted both experimental and theoretical analyses on the proton affinities of methionine, methionine sulfoxide, and their derivatives, including N-Acetyl-L-methionine methyl ester. Their findings provided insights into the structure and hydrogen bonding of these compounds (Lioe et al., 2007).
Its role in photofragmentation studies was explored by Griesbeck and Heckroth (2003), who compared the photolysis of N-acetyl methyl ester of tert-leucine with sulfur-containing amino acids methionine and cysteine derivatives. This study contributes to understanding the photochemical behavior of amino acids and their derivatives (Griesbeck & Heckroth, 2003).
Alks and Sufrin (1989) reported an improved synthesis of a biologically active methionine analog using an electrophilic glycinate synthon, where N-Acetyl-DL-cis-AMB methyl ester, a derivative of N-Acetyl-L-methionine methyl ester, was a key intermediate. This highlights its role in synthesizing biologically active analogs (Alks & Sufrin, 1989).
The compound's reactivity and interaction with carcinogens were studied by Lotlikar and Luha (1971), who explored the acetylation of various carcinogenic hydroxamic acids, including the interaction with methionine and its derivatives, providing insights into its role in carcinogenic processes (Lotlikar & Luha, 1971).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKSJIMTATAAS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-methionine methyl ester | |
CAS RN |
35671-83-1 | |
| Record name | L-Methionine, N-acetyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)


